molecular formula C12H19FN4O B3017077 {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine CAS No. 2137058-04-7

{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine

Cat. No.: B3017077
CAS No.: 2137058-04-7
M. Wt: 254.309
InChI Key: CJZMTLUEGCLREP-UWVGGRQHSA-N
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Description

{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine is a complex organic compound that features a pyrrolidine ring substituted with a fluoropyrimidine and a methoxy group

Scientific Research Applications

Chemistry

In chemistry, {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a probe to understand binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyrimidine Group: This step often involves a nucleophilic substitution reaction where a fluoropyrimidine derivative is introduced.

    Methoxylation: The methoxy group is introduced via an etherification reaction.

    Dimethylamine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the fluoropyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoropyrimidine ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The pyrrolidine ring can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • {[(2S,4S)-1-(6-chloropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine
  • {[(2S,4S)-1-(6-bromopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine
  • {[(2S,4S)-1-(6-iodopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine

Uniqueness

The presence of the fluorine atom in {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine imparts unique properties such as increased metabolic stability and enhanced binding affinity. This makes it a valuable compound for various applications compared to its halogenated analogs.

Properties

IUPAC Name

1-[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4O/c1-16(2)6-9-4-10(18-3)7-17(9)12-5-11(13)14-8-15-12/h5,8-10H,4,6-7H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZMTLUEGCLREP-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(CN1C2=CC(=NC=N2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1C[C@@H](CN1C2=CC(=NC=N2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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